molecular formula C12H13BrO3 B8303519 2-Bromo-3-[(2-methyl-2-propen-1-yl)oxy]phenyl acetate

2-Bromo-3-[(2-methyl-2-propen-1-yl)oxy]phenyl acetate

Cat. No. B8303519
M. Wt: 285.13 g/mol
InChI Key: OZVVXTIUZOQWQZ-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

To a solution of 2-bromo-3-hydroxyphenyl acetate (Intermediate 51, 3028 mg) in acetonitrile (60 ml) potassium carbonate (3623 mg, 26.2 mmol) and 3-bromo-2-methyl-1-propene (2123 mg, 15.73 mmol) were added. The reaction mixture was stirred at room temperature overnight. The mixture was washed with water (3 times 60 ml). The organic phase was separated, dried over sodium sulphate, filtered and evaporated. The residue was purified by flash chromatography on silica gel using a 100 g-SNAP column and cyclohexane/ethyl acetate from 100/0 to 80/20 as eluent to afford the title compound as a colourless oil (2.324 g).
Name
2-bromo-3-hydroxyphenyl acetate
Quantity
3028 mg
Type
reactant
Reaction Step One
Name
Intermediate 51
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2123 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:6]=1[Br:12])(=[O:3])[CH3:2].C(#N)C.Br[CH2:17][C:18]([CH3:20])=[CH2:19]>>[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:19][C:18]([CH3:20])=[CH2:17])[C:6]=1[Br:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
2-bromo-3-hydroxyphenyl acetate
Quantity
3028 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=CC=C1)O)Br
Name
Intermediate 51
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=CC=C1)O)Br
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
2123 mg
Type
reactant
Smiles
BrCC(=C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water (3 times 60 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel using a 100 g-SNAP column and cyclohexane/ethyl acetate from 100/0 to 80/20 as eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=CC=C1)OCC(=C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.324 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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